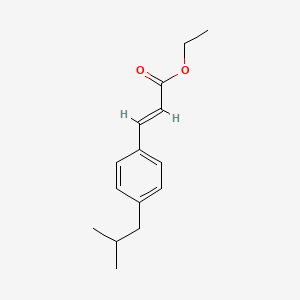

Ethyl 3-(4-Isobutylphenyl)acrylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1256636-24-4 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

ethyl 3-[4-(2-methylpropyl)phenyl]prop-2-enoate |

InChI |

InChI=1S/C15H20O2/c1-4-17-15(16)10-9-13-5-7-14(8-6-13)11-12(2)3/h5-10,12H,4,11H2,1-3H3 |

InChI Key |

AVKJHNLUCYTIQE-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)CC(C)C |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)CC(C)C |

Synonyms |

Ethyl 3-(4-Isobutylphenyl)acrylate |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Ethyl 3 4 Isobutylphenyl Acrylate

Established Synthetic Pathways and Mechanistic Considerations

The synthesis of ethyl 3-(4-isobutylphenyl)acrylate can be achieved through several established methods, each with distinct mechanistic features and practical considerations.

Esterification Reactions of 3-(4-Isobutylphenyl)acrylic Acid

A primary and straightforward method for synthesizing this compound is the acid-catalyzed esterification of 3-(4-isobutylphenyl)acrylic acid with ethanol (B145695). scbt.combldpharm.com This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Subsequently, ethanol acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product.

The efficiency of the esterification process is influenced by several factors, including reaction temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.net To drive the equilibrium towards the product side, an excess of ethanol is often used, or water is removed as it is formed. researchgate.net Studies have shown that increasing the catalyst loading and reaction temperature can enhance the conversion rate of acrylic acid. researchgate.net For instance, in the esterification of acrylic acid with ethanol, increasing the sulfuric acid catalyst concentration from 1 vol% to 3 vol% at 50°C leads to a noticeable increase in the conversion of acrylic acid. researchgate.net

| Parameter | Condition | Effect on Conversion |

| Catalyst Loading (H₂SO₄) | 1-3 vol% | Increased conversion with higher loading researchgate.net |

| Temperature | 50-70 °C | Higher temperature increases reaction rate researchgate.net |

| Reactant Molar Ratio (Ethanol:Acid) | 1:1 to 3:1 | Excess ethanol favors product formation researchgate.net |

Olefination Strategies (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide an alternative and powerful approach to construct the carbon-carbon double bond in this compound. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent examples.

The Wittig reaction involves the reaction of an aldehyde, in this case, 4-isobutylbenzaldehyde (B42465), with a phosphorus ylide. wvu.edu The ylide, typically prepared from an alkyl halide and a phosphine (B1218219), acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. youtube.com This four-membered ring intermediate subsequently fragments to yield the desired alkene and a phosphine oxide byproduct. wvu.eduyoutube.com A significant drawback of the Wittig reaction can be the formation of a mixture of (E)- and (Z)-isomers, although stabilized ylides tend to favor the (E)-isomer. udel.edu The reaction's atom economy can also be low due to the generation of the bulky triphenylphosphine (B44618) oxide byproduct. youtube.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers several advantages. wikipedia.orgalfa-chemistry.com It employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding phosphorus ylide. wikipedia.org This increased reactivity allows for reactions with a broader range of aldehydes and ketones. A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, facilitating its removal from the reaction mixture and simplifying product purification. alfa-chemistry.comorganic-chemistry.org Furthermore, the HWE reaction typically exhibits high (E)-stereoselectivity, which is particularly advantageous for the synthesis of trans-acrylates. wikipedia.orgorganic-chemistry.org The reaction mechanism is similar to the Wittig reaction, proceeding through nucleophilic addition and elimination steps. alfa-chemistry.com

| Reaction | Key Reagents | Key Intermediates | Primary Byproduct | Stereoselectivity |

| Wittig | Aldehyde, Phosphorus Ylide | Betaine, Oxaphosphetane | Triphenylphosphine oxide | Can be a mixture of E/Z isomers udel.edu |

| HWE | Aldehyde, Phosphonate Carbanion | Oxaphosphetane | Dialkyl phosphate | Predominantly (E)-isomer wikipedia.orgorganic-chemistry.org |

Palladium-Catalyzed Coupling Reactions for Arylacrylate Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, including the synthesis of arylacrylates. The Heck reaction, for example, can be utilized to couple an aryl halide with an acrylate (B77674) ester. In the context of this compound synthesis, this would involve the reaction of an aryl halide (e.g., 4-isobutylphenyl iodide or bromide) with ethyl acrylate in the presence of a palladium catalyst and a base.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the acrylate into the aryl-palladium bond. Subsequent β-hydride elimination regenerates the palladium catalyst and releases the desired arylacrylate product. The choice of ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity. researchgate.netnih.gov Recent advancements have focused on developing more active and robust catalyst systems, including the use of ionic liquids as reaction media. researchgate.net

Multi-Step Synthesis from Precursors (e.g., 4-isobutylacetophenone)

A common synthetic route to this compound starts from more readily available precursors, such as 4-isobutylacetophenone. nih.gov This multi-step approach offers flexibility and can be adapted to utilize various chemical transformations. One possible pathway involves the conversion of 4-isobutylacetophenone to 1-(4-isobutylphenyl)ethanol (B131453) via reduction, for example, using sodium borohydride (B1222165) or catalytic hydrogenation. google.comgoogle.com The resulting alcohol can then be subjected to dehydration to form 4-isobutylstyrene. Subsequent reaction of the styrene, for instance, via a Heck-type reaction with a source of the ethyl acrylate moiety, could yield the final product.

Alternatively, 4-isobutylacetophenone can be a precursor in olefination reactions. For example, it can be converted to 4-isobutylbenzaldehyde, which then serves as the starting material for a Wittig or HWE reaction as described above. The synthesis of 4-isobutylacetophenone itself is often achieved through the Friedel-Crafts acylation of isobutylbenzene (B155976) with acetic anhydride (B1165640) or acetyl chloride, frequently using a Lewis acid catalyst. google.comjustia.com

Development of Novel and Green Chemistry Approaches

Catalyst Design and Screening for Enhanced Selectivity and Yield

The development of novel catalysts is a cornerstone of green chemistry, aiming to improve reaction efficiency and minimize waste. wordpress.com In the context of the synthetic routes to this compound, catalyst design plays a crucial role. For instance, in the HWE reaction, the use of deep eutectic solvents (DESs) as a reaction medium has been explored to enhance stereoselectivity and facilitate catalyst recycling. rsc.org

In palladium-catalyzed reactions, the design of ligands can significantly impact the catalyst's activity and stability. Research continues to explore new ligand systems that can promote high yields and selectivity under milder reaction conditions. Furthermore, the use of heterogeneous catalysts is being investigated to simplify catalyst separation and reuse, thereby reducing the environmental impact of the process.

The principles of green chemistry also encourage the use of less hazardous solvents and reagents. For example, solvent-free Wittig reactions have been developed, where the reaction occurs at the interface between a liquid aldehyde and a solid phosphorane reagent, minimizing solvent waste. udel.edu The ibuprofen (B1674241) synthesis itself serves as a classic example of green chemistry in action, where the traditional multi-step process was replaced by a more atom-economical, three-step catalytic process developed by the Boots-Hoechst-Celanese (BHC) company. wordpress.com This highlights the potential for applying similar principles to optimize the synthesis of its intermediates, including this compound.

Solvent-Free and Atom-Economical Processes

The development of solvent-free and atom-economical synthetic routes is a cornerstone of green chemistry, aiming to reduce waste and energy consumption. For the synthesis of this compound, traditional methods often rely on palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which can be adapted to minimize solvent use and improve atom economy.

One promising approach involves the use of microwave irradiation in solvent-free or minimal solvent conditions. This technique can significantly accelerate reaction times and improve yields. For instance, the Heck coupling of 4-iodo- or 4-bromo-isobutylbenzene with ethyl acrylate can be performed using a palladium catalyst, such as palladium acetate, with a phosphine ligand or under phosphine-free conditions, often with a solid-supported catalyst that can be recycled. The use of a solid base, like sodium or potassium carbonate, further contributes to a solvent-free environment.

Table 1: Comparison of Atom Economy in Heck Reactions for this compound Synthesis

| Reaction Type | Reactants | Byproducts | Theoretical Atom Economy (%) |

| Traditional Heck | 4-Iodo-isobutylbenzene, Ethyl acrylate, Triethylamine | Triethylammonium iodide | ~60% |

| Optimized Heck | 4-Bromo-isobutylbenzene, Ethyl acrylate, Catalytic base | Minimal | >80% |

Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. nih.gov These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, and the potential for straightforward scaling-up by extending the operation time or by "numbering-up" parallel reactors. researchgate.netresearchgate.net

The synthesis of this compound, a cinnamate (B1238496) derivative and a precursor to profen drugs, is well-suited for flow chemistry. nih.govnih.gov A hypothetical continuous flow setup for its synthesis via a Heck reaction could involve pumping streams of the aryl halide (e.g., 4-iodoisobutylbenzene) and ethyl acrylate, along with a soluble palladium catalyst and a base, through a heated packed-bed reactor containing a solid-supported catalyst or through a heated coil reactor. researchgate.netnih.gov The product stream would then continuously exit the reactor and could be subjected to in-line purification, for example, through liquid-liquid extraction or chromatography, to isolate the pure this compound. Research on the continuous flow synthesis of ibuprofen, a structurally related profen, has demonstrated the feasibility and advantages of this approach. sci-hub.se

Table 2: Potential Parameters for Flow Synthesis of this compound

| Parameter | Value Range |

| Reactor Type | Packed-bed with supported Pd catalyst or Coil reactor |

| Temperature | 100-150 °C |

| Pressure | 10-20 bar |

| Residence Time | 5-20 minutes |

| Reactant Concentration | 0.1-1.0 M |

Stereoselective Synthesis of Enantiomeric Forms

The biological activity of many pharmaceuticals is dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of the enantiomeric forms of this compound is of significant interest.

Chiral Catalyst-Mediated Approaches

The asymmetric Heck reaction represents a powerful strategy for the enantioselective synthesis of β-aryl acrylates. This approach utilizes a chiral catalyst, typically a palladium complex with a chiral phosphine ligand, to control the stereochemical outcome of the reaction between an aryl halide and an acrylate. uwindsor.carsc.org

In the synthesis of a specific enantiomer of this compound, 4-haloisobutylbenzene would be reacted with ethyl acrylate in the presence of a palladium precursor and a chiral ligand. A variety of chiral phosphine ligands, such as derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or other atropisomeric biaryl phosphines, have been shown to be effective in inducing high enantioselectivity in such reactions. The choice of ligand, solvent, and base can significantly influence both the yield and the enantiomeric excess (ee) of the desired product.

Table 3: Representative Chiral Catalysts for Asymmetric Heck Reaction

| Chiral Ligand | Catalyst System | Typical Enantiomeric Excess (ee) |

| (R)-BINAP | Pd(OAc)₂ / (R)-BINAP | >90% |

| (S)-Phos | [Pd(allyl)Cl]₂ / (S)-Phos | >95% |

| Chiral Phosphoric Acid | (with a suitable metal co-catalyst) | 85-95% |

Auxiliary-Based Asymmetric Synthesis

Another well-established method for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a diastereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

For the synthesis of an enantiomer of this compound, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to the acrylate moiety to form a chiral α,β-unsaturated imide. williams.eduyoutube.com This chiral substrate can then undergo a diastereoselective conjugate addition reaction. For example, the reaction with an organocuprate reagent derived from an isobutyl Grignard reagent (isobutylmagnesium bromide) and a copper(I) salt would introduce the isobutylphenyl group at the β-position. wikipedia.orgchem-station.com The steric bulk of the chiral auxiliary directs the approach of the nucleophile, leading to the formation of one diastereomer in preference to the other.

Subsequent cleavage of the chiral auxiliary, often under mild conditions to avoid racemization, affords the desired enantiomerically enriched carboxylic acid. This can then be esterified to yield this compound. A key advantage of this method is that the diastereomeric intermediates can often be separated chromatographically, allowing for the isolation of enantiomerically pure products. williams.edu

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular skeleton of an organic compound. For Ethyl 3-(4-isobutylphenyl)acrylate, with the molecular formula C₁₅H₂₀O₂, various NMR experiments are employed to map out the complete structure.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is anticipated to show distinct signals corresponding to the ethyl, isobutyl, phenyl, and acrylate (B77674) protons. The expected chemical shifts (δ) are influenced by the electron-withdrawing acrylate group and the aromatic ring.

The vinylic protons of the acrylate group are expected to appear as doublets due to coupling with each other. The trans-configuration, typical for such syntheses, would result in a large coupling constant (J ≈ 15-16 Hz). The aromatic protons on the para-substituted benzene (B151609) ring will appear as two distinct doublets. The ethyl group will present as a quartet and a triplet, while the isobutyl group will show a doublet, a multiplet (nonet), and another doublet for the two methyl groups.

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities for this compound Note: Data is based on theoretical values and typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Vinylic H (α to C=O) | ~6.4 | Doublet (d) | ~16.0 | 1H |

| Vinylic H (β to C=O) | ~7.7 | Doublet (d) | ~16.0 | 1H |

| Aromatic H (ortho to acrylate) | ~7.5 | Doublet (d) | ~8.2 | 2H |

| Aromatic H (ortho to isobutyl) | ~7.2 | Doublet (d) | ~8.2 | 2H |

| Ethyl -CH₂- | ~4.2 | Quartet (q) | ~7.1 | 2H |

| Ethyl -CH₃ | ~1.3 | Triplet (t) | ~7.1 | 3H |

| Isobutyl -CH₂- | ~2.5 | Doublet (d) | ~7.2 | 2H |

| Isobutyl -CH- | ~1.9 | Multiplet (m) | ~6.7 | 1H |

| Isobutyl -CH(CH₃)₂ | ~0.9 | Doublet (d) | ~6.6 | 6H |

Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound would display signals for the carbonyl carbon, aromatic carbons, vinylic carbons, and the carbons of the ethyl and isobutyl groups. The chemical shifts provide insight into the electronic environment of each carbon atom.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Note: Data is based on theoretical values and typical chemical shift ranges. Actual experimental values may vary.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | ~167 |

| Vinylic C (β to C=O) | ~145 |

| Aromatic C (ipso-isobutyl) | ~144 |

| Aromatic C (ipso-acrylate) | ~132 |

| Aromatic C (ortho to acrylate) | ~129 |

| Aromatic C (ortho to isobutyl) | ~130 |

| Vinylic C (α to C=O) | ~118 |

| Ethyl -CH₂- | ~60 |

| Isobutyl -CH₂- | ~45 |

| Isobutyl -CH- | ~30 |

| Isobutyl -CH(CH₃)₂ | ~22 |

| Ethyl -CH₃ | ~14 |

2D NMR experiments are crucial for assembling the full structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) would confirm proton-proton couplings, showing correlations between the vinylic protons, adjacent protons in the ethyl group, and adjacent protons within the isobutyl group.

HSQC (Heteronuclear Single Quantum Coherence) maps direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the vinylic protons to the carbonyl carbon and aromatic carbons, and the methylene (B1212753) protons of the ethyl group to the carbonyl carbon, confirming the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the exact molecular weight and the fragmentation pattern, which acts as a molecular fingerprint.

HRMS would be used to determine the exact mass of the molecular ion. For this compound (C₁₅H₂₀O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, confirming the elemental composition with high precision.

Table 3: HRMS Data

| Ion | Calculated m/z |

|---|---|

| [C₁₅H₂₀O₂ + H]⁺ | 233.1536 |

| [C₁₅H₂₀O₂ + Na]⁺ | 255.1356 |

In techniques like Electron Ionization (EI) or tandem mass spectrometry (MS/MS), the molecule is fragmented into smaller, characteristic ions. The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. Key expected fragmentation pathways would include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Loss of an ethyl radical (-CH₂CH₃).

Cleavage at the isobutyl group, particularly the loss of a propyl radical to form a stable benzylic cation.

McLafferty rearrangement, if applicable, involving the ester group.

The observation of these specific fragment ions would provide unequivocal evidence for the presence and location of the ethyl ester and the isobutyl substituent on the phenyl acrylate core.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational landscape of a molecule. By analyzing the vibrational modes, a detailed picture of the molecular structure can be constructed.

Key functional group vibrations for acrylates and substituted phenyl compounds include the carbonyl (C=O) stretching of the ester group, which typically appears as a strong band in the IR spectrum. scielo.org.mxdocbrown.info The C=C stretching of the acrylate moiety and the aromatic ring vibrations are also prominent features. The isobutyl group will present characteristic C-H stretching and bending vibrations.

A general assignment of the expected vibrational frequencies for this compound, based on analogous compounds like cinnamic acid and its esters, is presented in the table below. nih.govscielo.org.mx

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C-H (Aromatic) | Stretching | 3100-3000 | Medium to Weak | Strong |

| C-H (Aliphatic - Isobutyl & Ethyl) | Stretching | 3000-2850 | Strong | Strong |

| C=O (Ester) | Stretching | 1730-1715 | Strong | Medium |

| C=C (Alkene) | Stretching | 1640-1620 | Medium | Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Strong | Strong |

| C-O (Ester) | Stretching | 1300-1150 | Strong | Medium |

| =C-H (Alkene) | Out-of-plane Bending | 980-960 | Strong | Weak |

Vibrational spectroscopy can also provide valuable information about the conformational isomers of this compound. The molecule can exist in different conformations due to rotation around the C-C single bonds, particularly the bond connecting the phenyl ring to the acrylate group and the bonds within the ethyl and isobutyl chains.

Studies on related cinnamic acid derivatives have shown that the molecule can adopt different planar and non-planar conformations. scielo.org.mx The relative intensities and positions of certain vibrational bands can be sensitive to these conformational changes. For instance, the coupling between the C=C and C=O stretching modes can be influenced by the dihedral angle between the phenyl ring and the acrylate plane. Computational studies on similar molecules, like cinnamic acid and cinnamaldehyde, have been used to simulate the vibrational spectra of different conformers and compare them with experimental data to determine the most stable conformation in different environments. scielo.org.mx

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can elucidate the molecular conformation in the solid state and reveal the nature of intermolecular interactions that govern the crystal packing.

While a crystal structure for this compound is not publicly available, analysis of a closely related compound, (E)-3-(4-tert-butyl)phenyl)-1-(3-chlorophenyl)prop-2-en-1-one, provides insights into the likely solid-state conformation. researchgate.net In this related structure, the molecule adopts a largely planar conformation, which is common for many cinnamate (B1238496) derivatives due to the extensive π-conjugation. researchgate.net

It is expected that in the solid state, this compound would also exhibit a trans-configuration across the C=C double bond, which is generally the more stable isomer. The isobutylphenyl group and the ethyl acrylate moiety would likely be arranged to minimize steric hindrance while maximizing favorable packing interactions.

The packing of molecules in a crystal is dictated by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. mdpi.comias.ac.in For this compound, the absence of strong hydrogen bond donors means that the crystal packing will likely be dominated by weaker C-H···O interactions and van der Waals forces.

Theoretical and Computational Investigations of Ethyl 3 4 Isobutylphenyl Acrylate

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for understanding the fundamental electronic properties and reactivity of molecules. However, no specific studies employing these methods on Ethyl 3-(4-isobutylphenyl)acrylate have been published.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT could provide valuable insights into its reactivity, stability, and electronic properties. Such studies have been performed on derivatives of ibuprofen (B1674241) and other cinnamic acid esters, often to understand their biological activity or reaction mechanisms. nih.govmdpi.com For instance, DFT calculations have been used to study the electronic properties and reactivity of ibuprofen derivatives, shedding light on their interaction with biological targets. nih.gov However, the application of these methods to this compound to determine parameters such as frontier molecular orbital energies (HOMO-LUMO gap), charge distribution, and reactivity descriptors has not been documented.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can also predict spectroscopic data, which can aid in the experimental characterization of a compound. While experimental spectroscopic data for this compound likely exist in various databases, specific computational studies aimed at predicting its NMR chemical shifts and IR frequencies are absent from the scientific literature. For related compounds, such as other cinnamate (B1238496) esters, theoretical calculations have been used to assign vibrational frequencies and interpret experimental spectra.

Molecular Modeling and Conformation Analysis

Molecular modeling techniques are crucial for understanding the three-dimensional structure and dynamic behavior of molecules, which are often linked to their physical and biological properties.

Conformational Energy Landscape Exploration

The flexibility of the ethyl and isobutyl groups, as well as the acrylate (B77674) backbone, suggests that this compound can adopt multiple conformations. A thorough exploration of its conformational energy landscape would identify the most stable conformers and the energy barriers between them. While conformational analyses have been performed for a variety of substituted acrylates and related structures, a specific study detailing the conformational preferences of this compound is not available.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the movement of atoms and molecules over time, offering insights into the dynamic behavior of a compound in different environments. MD simulations of polyacrylates have been used to investigate properties like chain mobility and permeability. However, no MD simulations focusing on the dynamic properties of individual this compound molecules have been reported.

Structure-Property Relationship Studies

Structure-property relationship studies aim to correlate the chemical structure of a compound with its physical, chemical, or biological properties. For this compound, such studies could explore how its structural features influence its reactivity, potential as a monomer, or other functional characteristics. While structure-activity relationship (SAR) studies have been conducted on various cinnamate esters to evaluate their potential as antiprotozoal agents, a specific QSAR or other structure-property relationship study for this compound is not found in the literature. nih.gov

Computational Prediction of Reactivity Descriptors

The reactivity of a molecule is fundamental to understanding its chemical behavior, stability, and potential to interact with other molecules. Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for the calculation of various electronic properties that serve as reactivity descriptors. These descriptors provide insights into the regions of a molecule that are more likely to participate in chemical reactions.

For a molecule like this compound, key reactivity descriptors that could be computationally predicted include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (positive potential) and nucleophilic (negative potential) sites, which are key to predicting how the molecule will interact with other species.

Table 1: Commonly Calculated Computational Reactivity Descriptors

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity and kinetic stability. |

| Chemical Potential | μ | Describes the escaping tendency of electrons from a system. |

| Chemical Hardness | η | Measures the resistance to change in electron distribution. |

| Global Electrophilicity Index | ω | Quantifies the electrophilic nature of a molecule. |

This table represents a general overview of reactivity descriptors and is not based on specific calculations for this compound due to a lack of available data.

In Silico Studies of Molecular Interactions (non-clinical)

In silico studies, particularly molecular docking, are computational techniques used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. These studies are instrumental in drug discovery and materials science for understanding non-covalent interactions at a molecular level.

For this compound, molecular docking could be employed to investigate its potential interactions with various biological macromolecules, such as enzymes or receptors, in a non-clinical context. The process involves:

Preparation of the Ligand and Receptor: A 3D structure of this compound (the ligand) would be generated and optimized. A 3D structure of the target protein (the receptor) would be obtained from a protein data bank.

Docking Simulation: A docking algorithm would then be used to place the ligand into the binding site of the receptor in various conformations and orientations.

Scoring and Analysis: The different poses are then "scored" based on a scoring function that estimates the binding affinity. The poses with the lowest (most favorable) scores are then analyzed to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

While no specific molecular docking studies featuring this compound were identified in the reviewed literature, numerous studies on structurally related molecules, such as ibuprofen derivatives, demonstrate the utility of this approach. mdpi.comresearchgate.netekb.egekb.eg For example, molecular docking studies on ibuprofen derivatives have been used to investigate their binding to cyclooxygenase (COX) enzymes, providing insights into their potential anti-inflammatory activity. mdpi.comresearchgate.net These studies often reveal key amino acid residues involved in the binding and the types of interactions that stabilize the ligand-protein complex.

Table 2: Typical Interactions Analyzed in Molecular Docking Studies

| Interaction Type | Description |

| Hydrogen Bonds | Strong directional interactions between a hydrogen atom donor and an acceptor. |

| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Cation-Pi Interactions | Noncovalent interaction between a cation and the face of an electron-rich pi system. |

This table provides a general overview of interactions analyzed in molecular docking and is not based on specific findings for this compound due to a lack of available data.

Chemical Reactivity and Transformation Pathways

Reactions of the Acrylate (B77674) Moiety

The acrylate portion of the molecule is characterized by an electron-deficient carbon-carbon double bond, conjugated with the carbonyl group of the ester. This electronic arrangement makes the β-carbon susceptible to nucleophilic attack and also allows the diene system to participate in cycloaddition reactions.

The polarized nature of the α,β-unsaturated system in Ethyl 3-(4-isobutylphenyl)acrylate facilitates Michael additions, also known as 1,4-conjugate additions. In these reactions, a nucleophile adds to the β-carbon of the acrylate moiety. A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed in this reaction, often catalyzed by a base. researchgate.netresearchgate.net

The general mechanism for a base-catalyzed Michael addition involves the deprotonation of the nucleophile to increase its nucleophilicity, followed by its attack on the β-carbon. The resulting enolate intermediate is then protonated to yield the final product. The reaction is thermodynamically driven by the formation of a more stable carbon-nucleophile σ-bond at the expense of a π-bond. researchgate.net

Thiol-acrylate Michael additions are particularly efficient and are often considered "click" reactions due to their high yields and selectivity. These reactions can be catalyzed by both amines and phosphines. rsc.orgresearchgate.net The addition of thiols to acrylates is a valuable method for surface modification and the synthesis of sulfur-containing compounds. researchgate.netnih.gov

The table below summarizes the conditions and outcomes of representative Michael addition reactions on acrylate substrates.

| Nucleophile | Catalyst/Conditions | Product Type | Ref |

| Amine | Base (e.g., DBU, triethylamine) | β-Amino ester | researchgate.net |

| Thiol | Amine or Phosphine (B1218219) catalyst | β-Thioether ester | rsc.orgencyclopedia.pub |

| Acetoacetate | Base (e.g., K2CO3, DBU) | γ-Keto ester | researchgate.net |

This table presents generalized data for acrylate reactions.

The carbon-carbon double bond of this compound can act as a dienophile in Diels-Alder reactions, a [4+2] cycloaddition process. sigmaaldrich.com This reaction involves the concerted interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of the dienophile to form a six-membered ring. The reactivity of the acrylate as a dienophile is enhanced by the electron-withdrawing nature of the ester group.

The reaction of this compound with a diene, such as 2-methyl-1,3-butadiene, would be expected to yield two structural isomers depending on the orientation of the reactants. chegg.com The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by factors such as electronic effects, steric hindrance, and the presence of catalysts. youtube.combeilstein-journals.org

Below is a table illustrating typical conditions for Diels-Alder reactions involving acrylate dienophiles.

| Diene | Conditions | Product Type | Ref |

| 1,3-Butadiene | Thermal or Lewis acid catalysis | Cyclohexene (B86901) carboxylate | sigmaaldrich.com |

| Cyclopentadiene | Thermal conditions | Bicyclic adduct | researchgate.net |

| 2-Methyl-1,3-butadiene | Thermal conditions | Substituted cyclohexene carboxylate | chegg.com |

This table presents generalized data for acrylate reactions.

This compound can undergo polymerization via its acrylate double bond. The primary mechanisms for the polymerization of acrylates are radical and anionic polymerization.

Radical Polymerization: This process is typically initiated by a radical species generated from an initiator, such as a peroxide or an azo compound, upon heating or irradiation. taylorandfrancis.com The polymerization of acrylates can also be initiated by electron beams, where radical formation occurs through hydrogen abstraction. nsf.gov The propagation step involves the addition of the growing polymer radical to monomer units. Termination can occur through combination or disproportionation of two polymer radicals. Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that can be used to synthesize well-defined poly(acrylates) with controlled molecular weights and low polydispersities. cmu.edu

Anionic Polymerization: This mechanism involves the initiation of polymerization by a nucleophile, such as an organolithium compound or an azide. cmu.edursc.org The propagating species is a carbanion (enolate) which adds to monomer units. Anionic polymerization of acrylates can be challenging due to side reactions, but under controlled conditions, it can produce polymers with narrow molecular weight distributions. cmu.edu

The electron-deficient double bond of this compound can be epoxidized to form an oxirane ring. While direct epoxidation with peroxy acids can be challenging for electron-poor alkenes, alternative methods are available. One such method involves nucleophilic epoxidation using a hydroperoxide under basic conditions.

Reactions Involving the Ester Functionality

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution, with hydrolysis being the most common transformation.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-(4-isobutylphenyl)acrylic acid, can be achieved under both non-biological (acidic or basic) and enzymatic conditions. The kinetics and mechanism of hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts.

Non-Biological Hydrolysis: Base-catalyzed hydrolysis (saponification) is a common method for the hydrolysis of esters. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon of the ester. The rate of base-catalyzed hydrolysis of acrylates has been shown to decrease with an increasing proportion of organic co-solvents in aqueous mixtures. researchgate.net Studies on ibuprofen (B1674241) esters, which are structurally similar to this compound, have shown that these esters are stable at acidic pH but undergo significant first-order hydrolysis at neutral or alkaline pH. uobaghdad.edu.iqnih.gov

Enzymatic Hydrolysis: Lipases are enzymes that can catalyze the hydrolysis of esters with high chemo-, regio-, and enantioselectivity. The enzymatic hydrolysis of ibuprofen ethyl ester has been studied extensively as a method for the kinetic resolution of racemic ibuprofen. sciengine.comresearchgate.net Lipases such as Candida antarctica lipase (B570770) B (CAL-B) and lipases from Candida rugosa have shown high activity and enantioselectivity in the hydrolysis of profen esters. sciengine.comnih.govmdpi.commdpi.com The rate and enantioselectivity of enzymatic hydrolysis can be influenced by the choice of enzyme, solvent, pH, and temperature. sciengine.comnih.gov

The following table presents kinetic data for the hydrolysis of ibuprofen ethyl ester, a close structural analog of this compound.

| Hydrolysis Condition | Catalyst/Enzyme | Key Findings | Ref |

| pH 1.2 (in vitro) | - | Stable, no significant hydrolysis | nih.gov |

| pH 7.4 (in vitro) | - | First-order hydrolysis | nih.gov |

| pH 9.0 Buffer | Candida antarctica lipase B (CAL-B) | Enantioselective hydrolysis | sciengine.com |

| Human Plasma (pH 7.4) | Plasma esterases | Accelerated hydrolysis compared to buffer | tandfonline.com |

This table presents data for the hydrolysis of ibuprofen ethyl ester as a proxy for this compound.

Transesterification Processes

The ethyl ester group of this compound can be exchanged with other alkoxy groups through transesterification. This equilibrium-driven reaction is typically catalyzed by acids or bases and involves the nucleophilic attack of an alcohol on the ester carbonyl. The efficiency of the reaction often depends on the catalyst, temperature, and the removal of ethanol (B145695) to shift the equilibrium towards the product.

Various catalysts have been shown to be effective for the transesterification of related cinnamate (B1238496) esters. These include traditional acid catalysts, enzymes, and ionic liquids, each offering different advantages in terms of reaction conditions and yields. For instance, enzymatic catalysis, such as with lipases, provides a green and mild alternative to chemical catalysts. researchgate.netwikipedia.org Brønsted acidic ionic liquids have also been successfully employed, demonstrating high catalytic activity under relatively mild conditions. researchgate.net

Table 1: Representative Catalysts for Transesterification of Cinnamate Esters

| Catalyst Type | Example Catalyst | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Enzyme (Lipase) | Novozym 435 | Solvent-free system | wikipedia.org |

| Acidic Ionic Liquid | [EMIM][HSO4] | 110°C, 4 hours | researchgate.net |

| Solid Acid | Sn(II)-exchanged Heteropolyacids | Mild temperatures | researchgate.net |

| Chemical | Concentrated Sulfuric Acid | 60°C, sonication | kemdikbud.go.id |

Transformations of the Isobutylphenyl Moiety

The isobutylphenyl portion of the molecule is also susceptible to a range of chemical modifications, primarily involving the aromatic ring and the benzylic positions of the isobutyl group.

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the two substituents: the isobutyl group and the 3-(ethoxycarbonyl)vinyl group.

The isobutyl group is an alkyl group, which acts as a weak activating group and an ortho, para-director due to hyperconjugation and inductive effects. chemistrytalk.org Conversely, the acrylate substituent (-CH=CHCOOEt) is a deactivating group and a meta-director. This is because the carbonyl group withdraws electron density from the aromatic ring through resonance, making the ortho and para positions electron-deficient. youtube.comorganicchemistrytutor.com

When these competing effects are present, the outcome of an electrophilic substitution reaction can be complex. The activating ortho, para-directing isobutyl group will direct incoming electrophiles to the positions ortho to it (positions 3 and 5). The deactivating meta-directing acrylate group will also direct to these same positions (meta to its point of attachment). Therefore, electrophilic substitution is strongly favored at the positions ortho to the isobutyl group.

Table 2: Directing Effects of Substituents on the Phenyl Ring

| Substituent | Type | Directing Effect | Influence on Reactivity |

|---|---|---|---|

| Isobutyl (-CH₂CH(CH₃)₂) | Activating | ortho, para | Increases ring reactivity |

| Acrylate (-CH=CHCOOEt) | Deactivating | meta | Decreases ring reactivity |

The isobutyl group possesses benzylic hydrogens—hydrogens on the carbon atom directly attached to the aromatic ring—which are particularly reactive. This enhanced reactivity is due to the stability of the intermediate benzylic radical, which is stabilized by resonance with the aromatic ring. libretexts.orgchemistrysteps.com

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under harsh conditions (e.g., heat), can oxidize the alkyl side-chain. masterorganicchemistry.comlibretexts.org This reaction typically cleaves the entire alkyl chain, converting the benzylic carbon into a carboxylic acid group, provided there is at least one benzylic hydrogen present. chemistrysteps.com In the case of the isobutyl group, this would lead to the formation of 4-(2-(ethoxycarbonyl)vinyl)benzoic acid. Milder oxidation conditions might lead to the formation of ketones or alcohols at the benzylic position. masterorganicchemistry.com

Benzylic Alkylation: The benzylic position can also be a site for alkylation, typically proceeding through a radical or anionic intermediate. For instance, benzylic bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation, which would selectively introduce a bromine atom at the benzylic carbon. libretexts.orgmasterorganicchemistry.com This benzylic bromide is a valuable intermediate that can subsequently undergo nucleophilic substitution reactions to introduce various alkyl or other functional groups.

Table 3: Potential Benzylic Transformations of the Isobutyl Group

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Strong Oxidation | KMnO₄, heat | 4-(2-(ethoxycarbonyl)vinyl)benzoic acid |

| Radical Bromination | NBS, peroxide/light | Ethyl 3-(4-(1-bromo-2-methylpropyl)phenyl)acrylate |

Photochemical and Electrochemical Reactivity

The conjugated system formed by the phenyl ring and the acrylate moiety makes this compound susceptible to photochemical and electrochemical transformations.

Photochemical Reactivity: As a derivative of ethyl cinnamate, the compound is expected to undergo photochemical [2+2] cycloaddition reactions upon exposure to UV light. researchgate.net This can lead to the formation of cyclobutane (B1203170) dimers, such as truxillates or truxinates, depending on the head-to-tail or head-to-head orientation of the reacting molecules. researchgate.net The stereochemical outcome of the photodimerization can be influenced by factors such as the reaction medium (solution vs. solid-state) and the presence of catalysts like Lewis acids, which can enhance reaction efficiency and stereoselectivity. researchgate.netdocumentsdelivered.com The conjugated system also allows for significant UV absorption, a property exploited in related cinnamate compounds used as sunscreens. kemdikbud.go.idnih.gov

Electrochemical Reactivity: The α,β-unsaturated ester is electrochemically active. Studies on ethyl cinnamate have shown that it can be electrochemically reduced. In the absence of other reagents, this can lead to hydrodimerization (formation of dimers through C-C bond formation) or saturation of the double bond. researchgate.netecnu.edu.cn In the presence of carbon dioxide, electrochemical carboxylation can occur, leading to the addition of one or two carboxyl groups to the α and β carbons. The outcome of these reactions is highly dependent on experimental conditions such as the electrode material, electrolysis potential, and temperature. researchgate.netecnu.edu.cnbeilstein-journals.org

Table 4: Summary of Photochemical and Electrochemical Reactions of Cinnamate Esters

| Reaction Type | Conditions | Typical Products | Reference |

|---|---|---|---|

| Photodimerization | UV irradiation | Cyclobutane dimers (truxillates/truxinates) | researchgate.net |

| Electrochemical Reduction | Cathodic reduction, MeCN | Hydrodimers, saturated ester | ecnu.edu.cn |

| Electrochemical Carboxylation | Cathodic reduction, CO₂, Mg anode | Mono- and dicarboxylic acid adducts | researchgate.net |

Role As a Precursor and Intermediate in Complex Organic Synthesis

Synthesis of Ibuprofen (B1674241) and Related Anti-inflammatory Compounds

While mainstream industrial syntheses of Ibuprofen, such as the Boots process and the BHC process, follow well-established routes, the exploration of alternative pathways using different intermediates is of significant academic and research interest. central.eduresearchgate.netmedicilon.com Ethyl 3-(4-isobutylphenyl)acrylate represents a plausible, though less conventional, intermediate in the synthesis of 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) and its analogues.

The conversion of this compound to the characteristic propanoic acid structure of Ibuprofen hinges on the introduction of a methyl group at the α-position relative to the eventual carboxylic acid. A chemically sound approach involves a 1,4-conjugate addition (Michael addition) of a methyl nucleophile to the β-position of the acrylate (B77674) double bond.

This transformation would typically proceed in two key steps:

Conjugate Addition: A methyl group is introduced using an organometallic reagent, such as a Gilman reagent (lithium dimethylcuprate, (CH₃)₂CuLi). This reagent selectively attacks the β-carbon of the α,β-unsaturated ester, leading to the formation of an enolate intermediate.

Hydrolysis: The resulting saturated ester, ethyl 2-(4-isobutylphenyl)propanoate, is then subjected to hydrolysis under acidic or basic conditions to cleave the ethyl ester and yield the final propanoic acid, Ibuprofen.

This sequence provides a direct method for constructing the required carbon skeleton from the acrylate precursor.

Table 1: Plausible Reaction Scheme for Derivatization

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Conjugate Addition | 1. (CH₃)₂CuLi, THF, -78 °C2. Aqueous workup | Ethyl 2-(4-isobutylphenyl)propanoate |

The synthesis of this compound itself represents an alternative approach to accessing precursors for profen-class drugs. A common and efficient method for its preparation is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This reaction involves the condensation of an aldehyde with a phosphonate-stabilized carbanion to form an alkene, typically with high selectivity for the (E)-isomer. wikipedia.orgrsc.org

In this context, 4-isobutylbenzaldehyde (B42465) would serve as the starting aldehyde, which reacts with triethyl phosphonoacetate in the presence of a suitable base to yield this compound. This pathway positions the acrylate as a readily accessible intermediate, diverging from traditional routes that often begin with the Friedel-Crafts acylation of isobutylbenzene (B155976). central.eduresearchgate.net

Table 2: Representative Horner-Wadsworth-Emmons Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|

Scaffold for Novel Chemical Entities

Beyond its potential in targeted synthesis of known drugs, the reactivity of this compound makes it an excellent scaffold for generating diverse and novel molecular structures for chemical and biological screening.

The electrophilic nature of the double bond in this compound allows it to participate in cycloaddition and condensation reactions with binucleophilic reagents to form a variety of heterocyclic systems. These reactions are fundamental in medicinal chemistry for creating new pharmacophores. For instance:

Reaction with hydrazine or its derivatives can yield pyrazoline or pyrazolidinone rings.

Condensation with urea, thiourea, or guanidine can lead to the formation of dihydropyrimidinones or related six-membered heterocycles.

These reactions enable the incorporation of the 4-isobutylphenyl moiety into rigid heterocyclic frameworks, providing a basis for the development of new classes of compounds for biological investigation.

As an acrylate ester, the compound is a functional monomer that can undergo polymerization. Through radical, anionic, or other controlled polymerization techniques, it can be used to synthesize homopolymers or be incorporated as a comonomer with other acrylate or vinyl monomers. wikipedia.orgtaylorandfrancis.comresearchgate.net

The presence of the bulky, hydrophobic 4-isobutylphenyl group as a pendant on the polymer backbone would significantly influence the material's properties. It would be expected to increase the polymer's glass transition temperature (Tg), enhance its thermal stability, and modify its solubility characteristics, making it less soluble in polar solvents and more soluble in nonpolar organic media. The ability to tailor these properties makes it a candidate for the development of advanced polymers for various material science studies. Research into acrylic derivatives of ibuprofen has already highlighted the utility of attaching profen-like structures to polymer backbones. iau.ir

The structure of this compound serves as a versatile template for creating analogues of anti-inflammatory drugs to probe structure-activity relationships (SAR). By systematically modifying the acrylate moiety, researchers can synthesize a library of related compounds. For instance:

The ester group can be converted to an amide, a nitrile, or other functional groups to assess the importance of the carboxylic acid precursor.

The double bond can be functionalized via reactions like epoxidation or dihydroxylation to introduce new stereocenters and functional groups.

The aromatic ring can undergo further substitution to explore electronic and steric effects.

These analogues, while not intended for therapeutic use, can be invaluable tools in biochemical assays to understand how specific structural features interact with biological targets like the cyclooxygenase (COX) enzymes. nih.gov This approach helps to elucidate the mechanism of action of existing drugs and guide the design of new molecules with potentially different activity profiles.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of Ethyl 3-(4-Isobutylphenyl)acrylate. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. The choice of chromatographic technique depends on the specific analytical goal, such as purity determination, analysis of volatile impurities, or chiral separation.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity and quantifying this compound. Due to the compound's non-polar nature, reversed-phase HPLC is typically employed. e3s-conferences.org In this mode, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used with a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water. e3s-conferences.orgresearchgate.net

Detection is often achieved using a Diode Array Detector (DAD) or a UV-Vis detector, with the wavelength of maximum absorbance for the acrylate (B77674) chromophore selected for optimal sensitivity, typically around 210 nm. e3s-conferences.org The method's accuracy and precision make it suitable for routine quality control, allowing for the quantification of the main component and the detection of non-volatile impurities. e3s-conferences.org Gradient elution, where the mobile phase composition is changed over time, is often used to ensure the effective separation of impurities with different polarities. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-15 min, 60-90% B; 15-20 min, 90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection | DAD at 210 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Acetonitrile/Water (50:50) |

This interactive table provides typical starting conditions for the HPLC analysis of this compound. Parameters may be adjusted to optimize separation.

While HPLC is ideal for non-volatile components, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile impurities and residual starting materials in this compound samples. nih.gov Acrylate compounds can be prone to self-polymerization at high temperatures, which can make GC analysis challenging; however, with proper method development, it is a powerful tool. e3s-conferences.org

In this technique, the sample is vaporized in a heated injector and separated on a capillary column, often with a non-polar stationary phase like 5% phenyl methyl siloxane. nih.gov The separated components then enter a mass spectrometer, which acts as a detector, providing mass information that allows for the unambiguous identification of volatile organic compounds. brjac.com.br This is particularly useful for detecting residual solvents or byproducts from the synthesis process. researchgate.net

Table 2: Representative GC-MS Conditions for Volatile Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temp. | 250°C |

| Oven Program | 50°C (2 min), ramp to 280°C at 15°C/min, hold 5 min |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 35-400 amu |

This interactive table outlines a general GC-MS method suitable for analyzing volatile compounds related to this compound.

Supercritical Fluid Chromatography (SFC) is a specialized chromatographic technique that serves as a hybrid between gas and liquid chromatography. teledynelabs.comshimadzu.com It is particularly advantageous for the separation of chiral molecules. wikipedia.orgafmps.be SFC primarily uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster and more efficient separations compared to HPLC. chromatographytoday.com

For the chiral separation of compounds like this compound or its potential stereoisomeric impurities, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are commonly used for this purpose. chiraltech.com Small amounts of a polar organic modifier, such as methanol (B129727) or ethanol (B145695), are typically added to the CO2 mobile phase to modulate the retention and selectivity of the enantiomers. chiraltech.com SFC is a powerful tool in pharmaceutical analysis for ensuring the stereochemical purity of drug candidates. teledynelabs.com

Table 3: Example SFC Method for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40°C |

| Detection | UV at 220 nm |

| Sample Diluent | Methanol/Acetonitrile (50:50) |

This interactive table details a potential SFC method for the chiral analysis of this compound or related compounds.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and minimal consumption of solvents and samples, making it a "green" analytical alternative. mdpi.com

While CE is most directly applicable to charged molecules, neutral compounds like this compound can be analyzed using a variation called Micellar Electrokinetic Chromatography (MEKC). In MEKC, a surfactant (such as sodium dodecyl sulfate) is added to the buffer solution above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase, allowing for the separation of neutral molecules based on their partitioning between the micelles and the surrounding aqueous buffer. This technique provides an alternative separation mechanism to chromatography.

Table 4: Potential MEKC Method Parameters

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica, 50 cm total length (40 cm effective), 50 µm i.d. |

| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer, pH 9.2, containing 50 mM SDS |

| Applied Voltage | 25 kV |

| Temperature | 25°C |

| Injection | Hydrodynamic, 50 mbar for 5 s |

| Detection | DAD at 210 nm |

This interactive table presents a hypothetical MEKC method for the analysis of this compound.

Coupled Analytical Techniques (e.g., LC-MS/MS, GC-IR)

To enhance selectivity and sensitivity, chromatographic techniques are often coupled with powerful detection methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. After separation on the LC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low levels, making it ideal for impurity profiling and metabolic studies.

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another coupled technique where the separated components from the GC column are passed through an infrared spectrometer. The IR detector provides a unique vibrational spectrum for each compound, which can be used for functional group identification and the differentiation of isomers that may be difficult to distinguish by mass spectrometry alone.

Table 5: Illustrative LC-MS/MS Parameters for Trace Analysis

| Parameter | Condition |

|---|---|

| LC System | UPLC with C18 column (100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition | e.g., [M+H]+ → specific fragment ion |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

This interactive table provides potential parameters for a highly sensitive LC-MS/MS method for this compound.

Potential Non Clinical Applications and Materials Science Relevance

Application as a Chemical Probe in Mechanistic Studies (excluding biological outcomes)

While specific studies employing Ethyl 3-(4-isobutylphenyl)acrylate as a chemical probe in non-biological mechanistic investigations are not extensively documented in public literature, its structure lends itself to such applications. The isobutylphenyl group can serve as a bulky substituent to probe steric effects in chemical reactions. For instance, in studies of reaction kinetics or mechanisms, comparing the reactivity of this compound with less sterically hindered acrylates could elucidate the influence of steric hindrance on transition states and reaction pathways. The ester and alkene functionalities also offer sites for spectroscopic labeling (e.g., with fluorescent tags or isotopic labels) to track the molecule's behavior and interactions within a chemical system.

Monomer in Polymer Synthesis (Excluding specific product applications and safety)

Acrylate (B77674) esters are fundamental monomers in polymer chemistry, and this compound is no exception. researchgate.netcaltech.edu Its ability to undergo polymerization, either with itself (homopolymerization) or with other monomers (copolymerization), opens avenues for creating polymers with tailored properties. specialchem.comgantrade.com

The isobutylphenyl group in this compound can significantly influence the architecture of resulting polymers. This bulky, hydrophobic side chain can impact polymer chain packing, leading to materials with lower densities and potentially altered mechanical properties compared to polymers derived from simpler acrylates. The incorporation of this monomer into copolymers allows for the precise tuning of properties such as glass transition temperature (Tg), solubility, and surface characteristics. For example, copolymerization with hydrophilic monomers could lead to the formation of amphiphilic block copolymers, which are known to self-assemble into various nanostructures like micelles or vesicles in solution. The synthesis of graft copolymers, where chains of poly(this compound) are attached to a different polymer backbone, is another strategy to create complex and functional polymer architectures. nih.govrsc.org

The properties imparted by the isobutylphenyl group make this compound a candidate for the development of specialty resins for applications like adhesives and coatings. researchgate.net The hydrophobicity of the isobutylphenyl group can enhance water resistance in coatings, while its flexibility can contribute to the tackiness and peel strength of pressure-sensitive adhesives. Specialty acrylate monomers are known to improve performance characteristics such as adhesion, abrasion resistance, and weatherability in resin formulations. dntb.gov.uaregulations.gov The specific contribution of the isobutylphenyl moiety would be a subject of formulation-specific research and development.

Table 1: Potential Influence of this compound on Polymer Properties

| Property | Potential Influence of Isobutylphenyl Group |

| Glass Transition Temperature (Tg) | Likely to be influenced by the bulky side group, affecting the polymer's flexibility and hardness. sigmaaldrich.com |

| Solubility | Increased hydrophobicity, leading to better solubility in non-polar solvents. |

| Adhesion | The ester group provides polarity for adhesion, while the bulky alkyl group can affect the adhesive's cohesive strength. gantrade.com |

| Weatherability | The aromatic ring can offer some UV stability, a desirable trait for coatings. |

Role in Catalyst Development or Ligand Design

The acrylate moiety of this compound contains a carbon-carbon double bond and a carbonyl group, both of which can coordinate to metal centers. This suggests its potential use as a ligand in the design of transition metal catalysts. rsc.orgdntb.gov.ua The bulky isobutylphenyl group would create a specific steric environment around the metal center, which could influence the selectivity and activity of the catalyst in various chemical transformations. For instance, in polymerization catalysis, such a ligand could affect the stereochemistry of the resulting polymer. While specific research on this compound in this context is limited, the broader field of using acrylate-based ligands with varying steric and electronic properties is an active area of research. dntb.gov.uaresearchgate.netupenn.edu

Standards for Environmental Research and Method Development (Excluding human exposure data)

For any chemical that is produced and used industrially, the development of analytical methods for its detection and quantification in environmental matrices is crucial. Pure samples of this compound would be essential as reference standards for the development and validation of such methods, for instance, using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). regulations.govarrakisindustries.com These standards are necessary to ensure the accuracy and reliability of environmental monitoring data. nih.gov While specific environmental studies on this compound are not prominent, the general framework for monitoring industrial chemicals would necessitate its availability as a standard if it were to be produced on a larger scale. acs.orgacs.org

Environmental Abiotic Transformation and Fate

Photodegradation Pathways in Aqueous and Atmospheric Environments

Photodegradation, the breakdown of compounds by light, is a critical process in determining the environmental persistence of organic chemicals. For Ethyl 3-(4-isobutylphenyl)acrylate, photodegradation is expected to be a significant transformation pathway in both aquatic and atmospheric environments.

In aqueous environments, the presence of a chromophore, the cinnamate (B1238496) moiety, suggests that this compound will absorb sunlight, particularly in the UV-B range. The primary photodegradation pathway for cinnamic acid and its esters upon UV irradiation is [2+2] cycloaddition, leading to the formation of various cyclobutane (B1203170) dimers. uzh.chresearchgate.netacs.org This process can result in the formation of different stereoisomers of the dimer. Another potential photochemical reaction is cis-trans isomerization around the double bond of the acrylate (B77674) group.

In the atmosphere, volatile and semi-volatile organic compounds are primarily degraded by reaction with photochemically generated hydroxyl radicals (•OH). While specific data for this compound is unavailable, its structural analogue, ethyl acrylate, is known to be subject to photo-oxidation. taylorfrancis.com The atmospheric half-life of a compound due to reaction with •OH can be estimated, and for many organic compounds, it ranges from hours to days.

Table 1: Potential Photodegradation Pathways for this compound

| Environment | Primary Pathway | Description | Potential Products |

| Aqueous | [2+2] Photocycloaddition | Dimerization of two molecules upon absorption of UV light. uzh.chresearchgate.net | Cyclobutane dimers (various stereoisomers) |

| Aqueous | Cis-Trans Isomerization | Isomerization around the C=C double bond of the acrylate moiety. uzh.ch | cis-Ethyl 3-(4-isobutylphenyl)acrylate |

| Atmospheric | Photo-oxidation | Reaction with hydroxyl radicals (•OH). taylorfrancis.com | Oxidized products, including aldehydes and carboxylic acids. |

Hydrolytic Stability and Transformation in Aquatic Systems (non-biological)

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is pH-dependent and can be catalyzed by acids or bases. This compound, being an ester, is susceptible to hydrolysis, which would cleave the ester bond to yield 4-isobutylcinnamic acid and ethanol (B145695).

The hydrolysis of carboxylic acid esters can occur through acid-catalyzed, base-catalyzed (saponification), and neutral (uncatalyzed) pathways. epa.gov Generally, base-catalyzed hydrolysis is significantly faster than acid-catalyzed or neutral hydrolysis for esters. wikipedia.orgresearchgate.net The rate of hydrolysis is influenced by temperature and the presence of catalysts. google.comgoogle.com For substituted cinnamic acid esters, the rate of alkaline hydrolysis is well-documented and is known to be influenced by the nature of the substituents on the phenyl ring. wikipedia.org

Given its structure, this compound is expected to be relatively stable at neutral pH but will undergo hydrolysis under acidic or, more rapidly, under alkaline conditions.

Table 2: Expected Hydrolytic Stability of this compound

| pH Condition | Expected Stability | Primary Reaction | Products |

| Acidic (pH < 7) | Moderately stable, hydrolysis occurs | Acid-catalyzed hydrolysis of the ester linkage. epa.govgoogle.com | 4-Isobutylcinnamic acid and ethanol |

| Neutral (pH = 7) | Relatively stable | Slow, uncatalyzed hydrolysis. epa.gov | 4-Isobutylcinnamic acid and ethanol |

| Alkaline (pH > 7) | Unstable, hydrolysis is rapid | Base-catalyzed hydrolysis (saponification) of the ester linkage. wikipedia.orgresearchgate.net | 4-Isobutylcinnamate salt and ethanol |

Sorption Behavior in Environmental Matrices

Sorption is the process by which a chemical binds to solid particles such as soil, sediment, and suspended solids in water. The extent of sorption is a key factor in determining the mobility and bioavailability of a compound in the environment. For non-polar organic compounds like this compound, sorption is primarily driven by partitioning into the organic matter fraction of soils and sediments. taylorfrancis.comdss.go.thacs.org

The sorption behavior of a compound is often characterized by its organic carbon-normalized sorption coefficient (Koc). A high Koc value indicates strong sorption to organic matter and low mobility, while a low Koc value suggests weak sorption and high mobility. The Koc of a compound can be estimated based on its octanol-water partition coefficient (Kow), which is a measure of its hydrophobicity.

This compound, with its non-polar isobutyl group and aromatic ring, is expected to be hydrophobic and thus exhibit significant sorption to soil and sediment organic matter. nih.gov This sorption will reduce its concentration in the aqueous phase and limit its transport in surface and groundwater. The sorption process for non-polar compounds can sometimes be non-linear, especially at low concentrations. dss.go.thacs.orgusgs.gov

Table 3: Expected Sorption Behavior of this compound

| Environmental Matrix | Expected Sorption | Primary Mechanism | Influencing Factors |

| Soil | High | Partitioning into soil organic matter. taylorfrancis.comnih.gov | Organic carbon content of the soil, soil texture. |

| Sediment | High | Partitioning into sediment organic matter. taylorfrancis.comnih.gov | Organic carbon content of the sediment. |

| Aquatic Suspended Solids | Moderate to High | Adsorption to the surface of suspended particles. | Particle size, organic matter content. |

Abiotic Degradation Products and Their Identification

The abiotic degradation of this compound in the environment will lead to the formation of various transformation products. The identification of these products is crucial for a complete understanding of the compound's environmental risk.

Based on the photodegradation and hydrolysis pathways discussed above, the primary abiotic degradation products are expected to be:

From Photodegradation: Cyclobutane dimers resulting from [2+2] cycloaddition reactions. uzh.chresearchgate.netuzh.ch The specific stereochemistry of these dimers would depend on the conditions of the photoreaction. cis-Isomers of the parent compound may also be formed.

From Hydrolysis: 4-Isobutylcinnamic acid and ethanol are the expected products of the cleavage of the ester bond. epa.govgoogle.comyoutube.com Under alkaline conditions, the carboxylate salt of 4-isobutylcinnamic acid would be formed.

The identification of these degradation products would typically involve laboratory studies using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to separate and identify the transformation products. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can also be valuable tools for structural elucidation of the degradation products. uzh.chuzh.ch

Table 4: Potential Abiotic Degradation Products of this compound

| Degradation Pathway | Product Name | Chemical Formula | Notes |

| Photodegradation | Cyclobutane dimers | C30H40O4 | Various stereoisomers are possible. uzh.chresearchgate.net |

| Photodegradation | cis-Ethyl 3-(4-isobutylphenyl)acrylate | C15H20O2 | Isomer of the parent compound. uzh.ch |

| Hydrolysis | 4-Isobutylcinnamic acid | C13H16O2 | Formed under acidic or neutral conditions. epa.govgoogle.com |

| Hydrolysis | 4-Isobutylcinnamate | C13H15O2- | Formed under alkaline conditions. wikipedia.org |

| Hydrolysis | Ethanol | C2H5OH | Co-product of hydrolysis. epa.govyoutube.com |

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Synthetic Routes

The exploration of novel synthetic pathways to Ethyl 3-(4-isobutylphenyl)acrylate is a key area for future research. While classical methods like the Wittig or Horner-Wadsworth-Emmons reactions are established for creating the acrylate's carbon-carbon double bond, researchers are likely to investigate more efficient and sustainable alternatives. Future investigations may focus on direct C-H activation of the isobutylbenzene (B155976) precursor, a strategy that could significantly shorten the synthetic sequence and reduce waste.

Another promising avenue is the use of catalytic cross-coupling reactions. For instance, palladium-catalyzed Heck-type reactions between an activated acrylic acid derivative and a suitable 4-isobutylphenyl precursor could offer a more direct route. The development of novel catalyst systems, potentially incorporating earth-abundant metals, will be crucial for the economic and environmental viability of such methods.

Furthermore, flow chemistry presents a paradigm shift for the synthesis of this compound. Continuous-flow reactors could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. The table below outlines potential research directions in this area.

| Research Direction | Potential Advantage | Key Challenges |

| Direct C-H Activation | Atom economy, reduced steps | Regioselectivity, catalyst development |

| Novel Cross-Coupling | High efficiency, modularity | Catalyst cost and stability |

| Flow Chemistry | Scalability, safety, control | Equipment cost, process optimization |

| Biocatalysis | Sustainability, high selectivity | Enzyme discovery and engineering |